molecular formula C9H11NO2 B1267761 2-Amino-3,4-dimethylbenzoic acid CAS No. 50419-58-4

2-Amino-3,4-dimethylbenzoic acid

Cat. No.: B1267761
CAS No.: 50419-58-4
M. Wt: 165.19 g/mol
InChI Key: MUOBMUYSNYMSDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,4-dimethylbenzoic acid can be synthesized from 2,3-dimethylaniline through a series of chemical reactions. The process typically involves nitration, reduction, and subsequent carboxylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group .

Scientific Research Applications

2-Amino-3,4-dimethylbenzoic acid serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals due to its functional groups that facilitate chemical transformations. For instance, it can be involved in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic properties. It is known to exhibit anti-inflammatory and analgesic effects, making it a candidate for developing pain relief medications. Research indicates that derivatives of this compound may enhance the efficacy of existing drugs or provide new pharmacological benefits .

Case Study: Analgesic Activity

A study demonstrated that certain derivatives of this compound showed promising analgesic activity in animal models. This suggests potential applications in pain management therapies .

Agrochemical Use

The compound is also significant in the agrochemical sector, where it is used as a precursor for herbicides and fungicides. Its structural characteristics allow for modifications that enhance the efficacy of agrochemical formulations.

Dye Production

This compound is employed in dye manufacturing due to its ability to form vibrant colors when reacted with various agents. It acts as an important raw material in producing azo dyes and other synthetic dyes used in textiles and other materials .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. Studies indicate that while it has beneficial applications, it can pose risks if not handled properly due to its irritant properties . Understanding these risks is crucial for safe handling and application in industrial settings.

Mechanism of Action

The mechanism of action of 2-amino-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: this compound is unique due to the presence of both amino and carboxyl groups, which allow it to participate in a wide range of chemical reactions. This makes it more versatile compared to similar compounds that may lack one of these functional groups .

Biological Activity

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an organic compound with the molecular formula C₉H₁₁N₁O₂. This compound exhibits a range of biological activities that make it of interest in various fields, including pharmacology and biochemistry. This article provides a detailed exploration of its biological activities, synthesis methods, and research findings.

  • Molecular Formula: C₉H₁₁N₁O₂
  • Molecular Weight: 165.19 g/mol
  • Appearance: White to light yellow crystalline powder
  • Melting Point: Approximately 181 °C
  • Purity: Typically >98% when analyzed by HPLC .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It acts as an antagonist to prostaglandin E2 (PGE2), which is crucial in the inflammatory process. For example, a derivative of this compound was found to inhibit TNFα production in LPS-stimulated human whole blood assays, suggesting potential applications in treating inflammatory diseases .

Analgesic Activity

In animal models, this compound has shown analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing pain in models of induced arthritis and other inflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nitration followed by reduction : Starting from toluene derivatives.
  • Direct amination : Using appropriate amines under controlled conditions.
  • Diels-Alder reactions : Utilizing substituted benzynes .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Inflammation Model Inhibition of PGE2-induced TNFα reduction with an IC50 of 123 nM in human whole blood assays .
Analgesic Efficacy Comparable analgesic effects to diclofenac in pain models such as MIA and AIA .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-methylbenzoic acidAmino group at position 2; methyl at position 5Different antimicrobial profile
Anthranilic acidAmino group at position 2; no methyl groupsInvolved in tryptophan biosynthesis
3-Aminobenzoic acidAmino group at position 3; no methyl groupsPrimarily used as a dye intermediate

The presence of methyl groups at specific positions on the aromatic ring significantly influences their biological activities and applications .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of 2-Amino-3,4-dimethylbenzoic acid in laboratory settings?

  • Methodological Answer : Purity assessment typically involves a combination of physical and spectroscopic techniques. The compound's melting point (180°C) serves as a primary indicator of purity, as deviations suggest impurities . High-Performance Liquid Chromatography (HPLC) can quantify impurities by comparing retention times against standards. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H or 13^13C) confirms structural integrity by analyzing proton environments and substituent positions. For example, the absence of extraneous peaks in the aromatic region (6–8 ppm) supports purity .

Q. What are effective synthetic routes for this compound?

  • Methodological Answer : Synthesis often starts with halogenation or nitration of a pre-functionalized benzoic acid precursor. A common approach involves:

Methylation : Introducing methyl groups at positions 3 and 4 via Friedel-Crafts alkylation using methyl chloride and a Lewis catalyst (e.g., AlCl3_3).

Amination : Directing an amino group to position 2 using a Hofmann or Curtius rearrangement, followed by acid hydrolysis to yield the final product .
Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-substitution or side reactions.

Advanced Research Questions

Q. How do methyl substituent positions on the anthranilic acid core influence reactivity in nucleophilic reactions?

  • Methodological Answer : Substituent position impacts steric and electronic effects. For this compound:

  • The 3,4-dimethyl groups create steric hindrance, reducing accessibility to the carboxylic acid group and slowing esterification.
  • Electron-donating methyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks.
    Comparative studies with 3,5-dimethyl analogs (e.g., 3,5-Dimethylanthranilic acid) show distinct regioselectivity in reactions like bromination due to altered electron density distribution .

Q. What strategies resolve contradictions in biological activity data for halogenated anthranilic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Key strategies include:

  • Systematic SAR Studies : Compare halogenated derivatives (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) to isolate the impact of halogen size/position on bioactivity .
  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and mechanistic interactions (e.g., dopamine receptor modulation vs. antimicrobial activity) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic interactions between substituents and biological targets .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Storage : Keep in a cool, dry place (0–6°C) away from ignition sources .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Emergency Response : In case of inhalation, move to fresh air and seek medical attention with the compound's label or Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-amino-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOBMUYSNYMSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300317
Record name 2-Amino-3,4-dimethylbenzoic acid
Source EPA DSSTox
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50419-58-4
Record name 2-Amino-3,4-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50419-58-4
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Record name 2-Amino-3,4-dimethylbenzoic acid
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Record name 50419-58-4
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Record name 2-Amino-3,4-dimethylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20300317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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